molecular formula C7H6FN B8020647 2-Fluoro-3-vinylpyridine

2-Fluoro-3-vinylpyridine

Cat. No.: B8020647
M. Wt: 123.13 g/mol
InChI Key: FKXCZRQUUBWFCO-UHFFFAOYSA-N
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Description

2-Fluoro-3-vinylpyridine is an organic compound belonging to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the second position and an ethenyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-vinylpyridine typically involves the reaction of 2-fluoro-3-formylpyridine with methyltriphenylphosphonium bromide. This reaction proceeds through a Wittig reaction mechanism, where the formyl group is converted into an ethenyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-vinylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3-ethyl-2-fluoropyridine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 3-ethenyl-2-fluoropyridine aldehyde or acid.

    Reduction: Formation of 3-ethyl-2-fluoropyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-vinylpyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

  • 3-Ethynyl-2-fluoropyridine
  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 2-Amino-3-fluoropyridine

Comparison: 2-Fluoro-3-vinylpyridine is unique due to the presence of both a fluorine atom and an ethenyl group, which confer distinct chemical properties compared to its analogs. For instance, 3-Ethynyl-2-fluoropyridine has a triple bond instead of a double bond, leading to different reactivity and applications .

Properties

IUPAC Name

3-ethenyl-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCZRQUUBWFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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